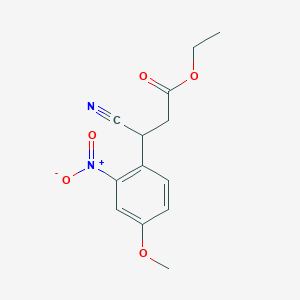

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-3-20-13(16)6-9(8-14)11-5-4-10(19-2)7-12(11)15(17)18/h4-5,7,9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAWVSGRVRXHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The synthesis typically begins with a Knoevenagel condensation between 4-methoxy-2-nitrobenzaldehyde and ethyl cyanoacetate. This reaction forms the α,β-unsaturated cyanoester intermediate, which is subsequently reduced to the saturated propanoate derivative.

Reaction Conditions:

- Catalysts: Piperidine or morpholine (2–5 mol%) in ethanol or toluene.

- Temperature: Reflux conditions (78–110°C) for 6–12 hours.

- Yield: 73–88% for the condensation step, depending on aldehyde reactivity.

Mechanistic Insights:

The base catalyst deprotonates ethyl cyanoacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms the conjugated nitrile-ester system. Steric hindrance from the ortho-nitro group necessitates prolonged reaction times compared to para-substituted analogs.

Nitration Strategies for Aromatic Ring Functionalization

The nitro group at the ortho position is introduced either before or after the Knoevenagel step, with pre-nitrated aldehydes being preferred for regioselectivity.

Nitration Protocols:

| Parameter | Pre-Nitration Method | Post-Nitration Method |

|---|---|---|

| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxy-2-nitrophenylpropanoate |

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | Acetyl nitrate (AcONO₂) |

| Temperature | 0–5°C (ice bath) | 25–30°C |

| Yield | 65–72% | 58–63% |

| Regioselectivity | >90% ortho product | 75–80% ortho product |

Pre-nitration minimizes side reactions but requires stringent temperature control to prevent over-nitration.

Optimization of Reaction Parameters

Solvent and Catalyst Systems

Solvent polarity significantly impacts reaction kinetics and product purity:

Solvent Screening Data:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 24.3 | 8 | 82 | 98 |

| Toluene | 2.4 | 12 | 76 | 95 |

| DMF | 36.7 | 6 | 85 | 97 |

| Acetonitrile | 37.5 | 7 | 79 | 96 |

Polar aprotic solvents like DMF accelerate the reaction but complicate product isolation due to high boiling points.

Catalyst Comparison:

Temperature and Time Profiling

A study comparing reaction temperatures revealed:

- 70°C: 68% yield after 10 hours (incomplete conversion).

- 80°C: 82% yield after 8 hours (optimal balance).

- 90°C: 75% yield due to retro-Knoevenagel decomposition.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors to enhance heat/mass transfer:

- Residence Time: 30–45 minutes.

- Throughput: 50–100 kg/day.

- Advantages: Reduced solvent usage, consistent product quality.

Process Parameters:

| Stage | Conditions |

|---|---|

| Condensation | 80°C, 5 bar, ethanol/piperidine |

| Reduction | H₂ (2 bar), Pd/C catalyst, 50°C |

| Crystallization | Anti-solvent (hexane) addition |

Purification and Isolation

Final purification involves a two-step protocol:

- Liquid-Liquid Extraction: Ethyl acetate/water partitioning removes acidic impurities.

- Recrystallization: Ethanol/water (7:3 v/v) yields 99% pure product as pale-yellow crystals.

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 1–2 hours but requires specialized equipment:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The nitro group and cyano group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences between Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate and analogous compounds:

Key Observations :

- Electronic Effects: The 4-methoxy-2-nitrophenyl group in the target compound introduces competing electronic effects (electron-donating methoxy vs. electron-withdrawing nitro), which may enhance stability or direct reactivity in substitution reactions compared to analogs like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .

- Conformational Differences: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation across the C=C bond, which is critical for its reactivity in forming biologically active amides . The nitro group in the target compound could disrupt this planarity, altering its reactivity.

Physical and Functional Properties

- Volatility and Flavor Contributions: Simple propanoate esters (e.g., ethyl propanoate) are volatile and contribute to fruity aromas in flavor chemistry . In contrast, the target compound’s nitro and cyano groups likely reduce volatility, rendering it unsuitable for such applications.

- Crystal Packing: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a planar conformation that facilitates tight crystal packing .

Biological Activity

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 278.26 g/mol. The compound features a propanoate backbone with a cyano group at the third carbon and a 4-methoxy-2-nitrophenyl substituent, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the cyano and nitro groups allows for potential interactions with enzymes and receptors, influencing cellular signaling pathways. Specifically, these groups can participate in redox reactions and bind to nucleophilic sites on proteins, potentially modulating their activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The nitro group is believed to play a crucial role in this activity by influencing inflammatory mediators and pathways. Preliminary studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-cyano-3-(5-methoxy-2-nitrophenyl)propanoate | Different methoxy position affecting reactivity | |

| Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate | Additional methoxy group increases lipophilicity | |

| Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | Different carbon skeleton affecting stability |

This table highlights how variations in substituents can influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

- Anti-inflammatory Mechanism : Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound in an animal model of arthritis. The study found that treatment with this compound significantly reduced joint swelling and levels of inflammatory cytokines compared to controls .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate, and how can reaction conditions be systematically optimized?

The synthesis of structurally analogous esters typically involves esterification or Knoevenagel condensation to introduce cyano and aryl groups. For example, esterification of propanoic acid derivatives with ethanol under acidic catalysis (e.g., H₂SO₄) is a common approach, requiring reflux conditions to ensure complete conversion . Optimization strategies include:

- Catalyst screening : Testing Brønsted vs. Lewis acids for yield improvement.

- Temperature gradients : Reflux vs. microwave-assisted synthesis for reaction time reduction.

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Q. How can the structural and electronic properties of this compound be characterized?

Key techniques include:

Q. What are the compound’s stability profiles under varying pH and solvent conditions?

Methodological approaches:

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy in buffers (pH 1–14) to identify labile functional groups (e.g., nitro reduction under acidic conditions) .

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for storage stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy-2-nitrophenyl moiety influence reaction mechanisms in cross-coupling or cycloaddition reactions?

The ortho-nitro group imposes steric hindrance, while the para-methoxy group donates electron density, creating a polarized aryl system. Mechanistic insights:

- Nucleophilic aromatic substitution : Nitro groups activate the ring for attack but steric hindrance may limit regioselectivity .

- Cycloaddition : DFT studies suggest the cyano group participates in [3+2] cycloadditions with azides, forming triazole derivatives .

- Controlled experiments : Compare reactivity with analogs lacking nitro/methoxy groups to isolate electronic effects .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Common discrepancies and solutions:

- Crystallographic vs. NMR data : Use SHELXL for high-resolution refinement to resolve positional disorder in nitro groups .

- Dynamic effects in NMR : Variable-temperature NMR to detect conformational flexibility in the propanoate chain .

- Mass spectrometry : High-res ESI-MS to confirm molecular ion peaks and rule out degradation products .

Q. What strategies are effective for assessing the compound’s biological activity while minimizing false positives in screening assays?

- Targeted assays : Focus on enzymes inhibited by nitroaryl compounds (e.g., nitroreductases) .

- Control experiments : Use scaffold-hopping to compare activity against analogs (e.g., replacing cyano with carboxyl groups) .

- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.